molecular formula C6H3Cl2N3 B1425267 5,7-Dichloroimidazo[1,2-c]pyrimidine CAS No. 85989-61-3

5,7-Dichloroimidazo[1,2-c]pyrimidine

Cat. No.: B1425267
CAS No.: 85989-61-3
M. Wt: 188.01 g/mol
InChI Key: QMTXTHVMSRFISO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5,7-Dichloroimidazo[1,2-c]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . This interaction can lead to altered metabolic pathways and changes in the bioavailability of certain compounds. Additionally, this compound has been shown to bind to specific proteins, affecting their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has demonstrated antiproliferative activity by inhibiting key signaling pathways involved in cell growth and survival . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, it can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, thereby inhibiting or activating their activity . For instance, its interaction with CYP1A2 leads to the inhibition of this enzyme, resulting in altered drug metabolism . Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their activity . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways it influences is the pyrimidine synthesis pathway, where it acts as an inhibitor of specific enzymes. This interaction can lead to altered levels of pyrimidine metabolites and changes in metabolic flux. Additionally, this compound can affect other metabolic pathways by modulating the activity of enzymes involved in drug metabolism and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to be efficiently absorbed in the gastrointestinal tract and distributed to various tissues, including the liver and kidneys . Within cells, it can interact with transporters that facilitate its uptake and accumulation in specific compartments . These interactions influence the localization and overall bioavailability of this compound, affecting its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments . In the nucleus, this compound can interact with transcription factors and other regulatory proteins, modulating gene expression . In the mitochondria, it can affect metabolic processes and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloro-5-nitropyrimidine with formamide, followed by cyclization in the presence of a base such as sodium hydrogencarbonate . The reaction is carried out at elevated temperatures, often around 120°C, under an inert atmosphere for several hours .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroimidazo[1,2-c]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[1,2-c]pyrimidine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloroimidazo[1,2-c]pyrimidine is unique due to its specific arrangement of chlorine atoms and nitrogen atoms in the ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,7-dichloroimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-5-9-1-2-11(5)6(8)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTXTHVMSRFISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677512
Record name 5,7-Dichloroimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85989-61-3
Record name 5,7-Dichloroimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

38.3 g (225.86 mmol) of 7-chloroimidazo[1,2-c]pyrimidin-5-ol are suspended in 450.2 g (2936 mmol) of phosphoryl chloride under argon and heated at 120° C. for 4 h. After this time, the excess phosphoryl chloride is removed in vacuo, and the residue is distilled together with toluene. The residue is suspended in water, the pH is brought to 7 with saturated aqueous sodium bicarbonate solution, and the precipitated solid is filtered off with suction. The latter is washed with water and dried over phosphorus pentoxide for 18 h. 33.5 g (67% of theory) of the product are obtained as a solid.
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
450.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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